
N-(2-Chlorophenyl)-N-methylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-N-methylformamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-chlorophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)-N-methylformamide can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with methyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(2-Chlorophenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into N-(2-chlorophenyl)-N-methylamine.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: N-(2-chlorophenyl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Chlorophenyl)-N-methylformamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of N-(2-Chlorophenyl)-N-methylformamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
N-(2-Chlorophenyl)formamide: Similar structure but lacks the methyl group.
N-Methylformamide: Lacks the 2-chlorophenyl group.
N-(2-Bromophenyl)-N-methylformamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-Chlorophenyl)-N-methylformamide is unique due to the presence of both the 2-chlorophenyl and methyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
14924-76-6 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H8ClNO/c1-10(6-11)8-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI 键 |
QYDQIYHTJLHBDU-UHFFFAOYSA-N |
规范 SMILES |
CN(C=O)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


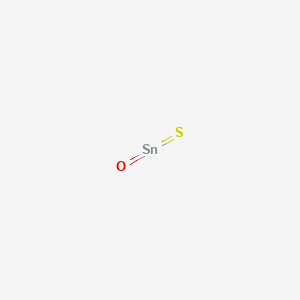
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
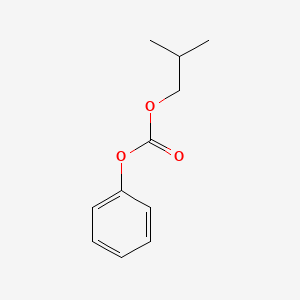

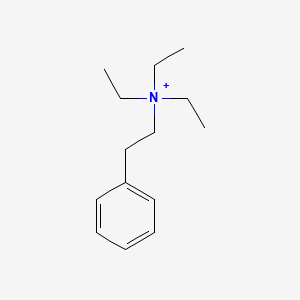
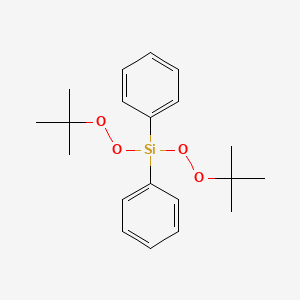

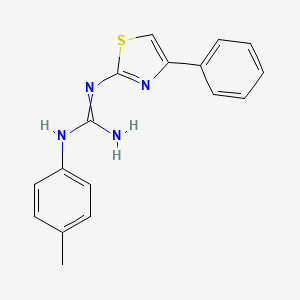
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
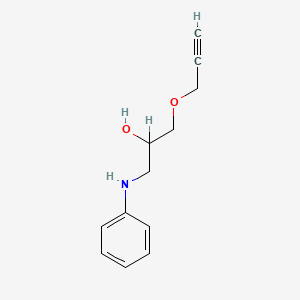
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
